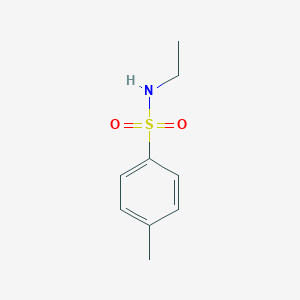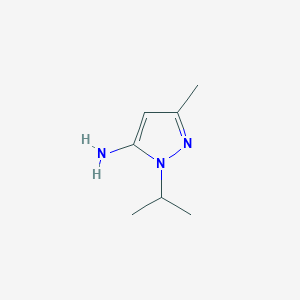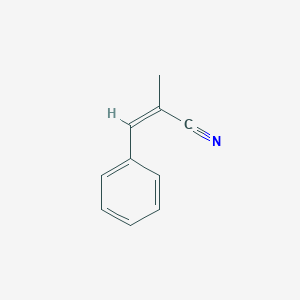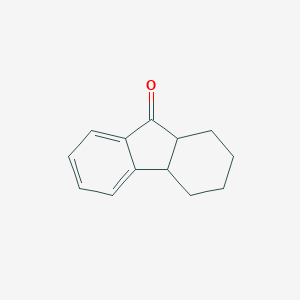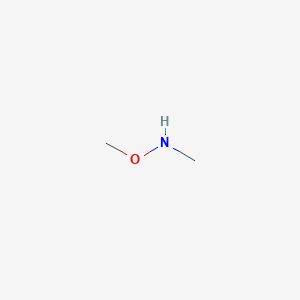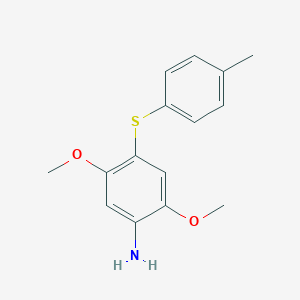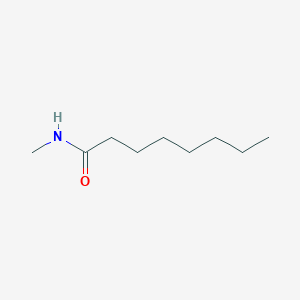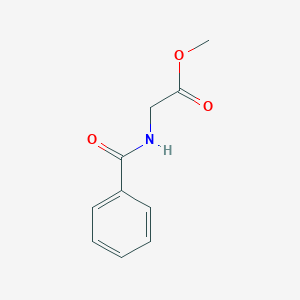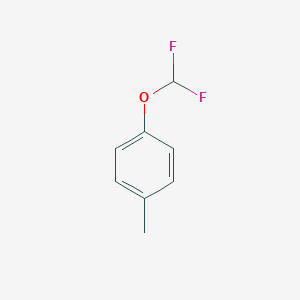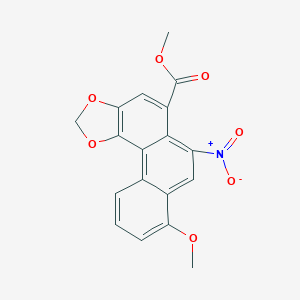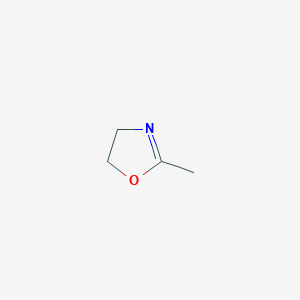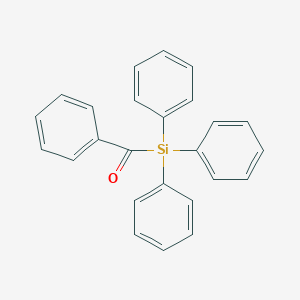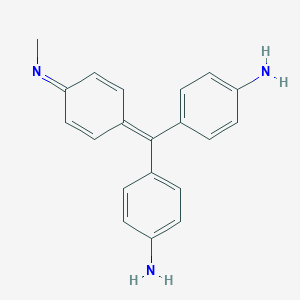
C.I. Basic Violet 1, molybdatetungstatephosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Basic Violet 1, molybdatetungstatephosphate: is a complex organic dye known for its vibrant bluish-violet color. It is commonly referred to as Pigment Violet 3 (PV3) and is used in various applications, including printing inks and educational materials . The compound’s molecular formula is C24 H28 N3 combined with phosphotungstomolybdic acid salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Basic Violet 1, molybdatetungstatephosphate involves the reaction of benzenamine derivatives with phosphotungstomolybdic acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under specific conditions to yield the final product. The process may include steps such as filtration, purification, and drying to obtain the pure dye .
Analyse Chemischer Reaktionen
Types of Reactions: C.I. Basic Violet 1, molybdatetungstatephosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are often employed.
Substitution: Various nucleophiles can be used to substitute specific functional groups on the dye molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, C.I. Basic Violet 1, molybdatetungstatephosphate is used as a pH indicator and in various analytical techniques such as Fourier transform infrared microspectroscopy (MFTIR) and x-ray fluorescence (XRF) .
Biology: The compound is used in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis .
Medicine: In medicine, it is used in histological staining to differentiate between different types of cells and tissues, providing valuable insights for diagnostic purposes .
Industry: Industrially, the dye is used in printing inks, water-based flexographic printing inks, and offset printing inks. It is also used for coloring cultural and educational goods .
Wirkmechanismus
The mechanism of action of C.I. Basic Violet 1, molybdatetungstatephosphate involves its interaction with specific molecular targets, leading to changes in color. The dye molecules absorb light at specific wavelengths, resulting in the characteristic bluish-violet color. The interaction with phosphotungstomolybdic acid enhances the dye’s stability and color properties .
Vergleich Mit ähnlichen Verbindungen
- Pigment Violet 3 (PV3)
- Triarylcarbonium
- Polycyclic compounds
Comparison: C.I. Basic Violet 1, molybdatetungstatephosphate stands out due to its unique combination with phosphotungstomolybdic acid, which enhances its stability and color properties compared to other similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .
Eigenschaften
IUPAC Name |
4-[(4-aminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13H,21-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDURZSYQTXVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862637 |
Source


|
| Record name | 4,4'-{[4-(Methylimino)cyclohexa-2,5-dien-1-ylidene]methylene}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325-82-2 |
Source


|
| Record name | C.I. Pigment Violet 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
